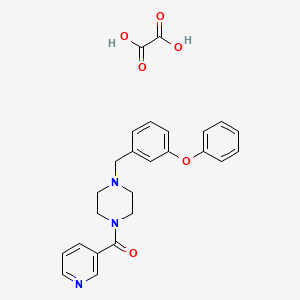
1-(3-phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate
Overview
Description
1-(3-phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate, also known as PBPE, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PBPE is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The exact mechanism of action of 1-(3-phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate is not fully understood, but it is believed to act on the central nervous system and modulate the activity of certain neurotransmitters, including dopamine and serotonin. 1-(3-phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects, including reducing inflammation and pain, inhibiting tumor growth, and modulating neurotransmitter activity. 1-(3-phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
1-(3-phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate has several advantages for lab experiments, including its relatively low toxicity and ease of synthesis. However, its mechanism of action is not fully understood, and more research is needed to fully elucidate its potential therapeutic effects. Additionally, 1-(3-phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate has limitations in terms of its solubility and stability, which may affect its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(3-phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate, including further exploration of its mechanism of action and potential therapeutic applications. 1-(3-phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate may also be studied in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to determine the safety and efficacy of 1-(3-phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate in human clinical trials.
Scientific Research Applications
1-(3-phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. 1-(3-phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate has also been studied for its potential as an anti-tumor agent, with promising results in preclinical studies.
properties
IUPAC Name |
oxalic acid;[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2.C2H2O4/c27-23(20-7-5-11-24-17-20)26-14-12-25(13-15-26)18-19-6-4-10-22(16-19)28-21-8-2-1-3-9-21;3-1(4)2(5)6/h1-11,16-17H,12-15,18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOZJLCJBYCDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CN=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968590.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)
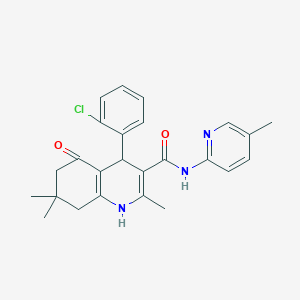
![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
![4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B4968618.png)
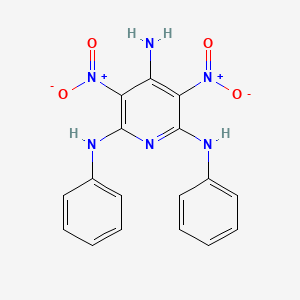
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)
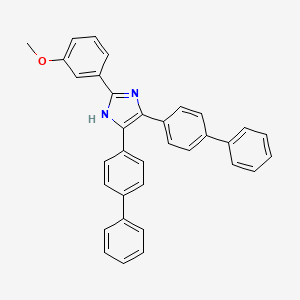
![diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate](/img/structure/B4968648.png)

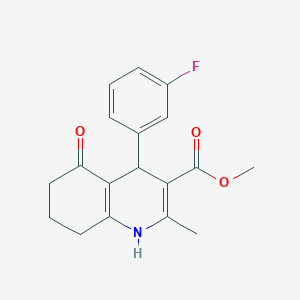
![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)